4-(Aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
Description
4-(Aminomethyl)-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione (CAS: 1107645-98-6) is a bicyclic sulfone derivative with an aminomethyl (-CH₂NH₂) substituent at the 4-position of the thiopyran ring. Its molecular formula is C₆H₁₄ClNO₂S in its hydrochloride salt form, with a molecular weight of 199.70 g/mol . The compound is characterized by a sulfone group (SO₂) at the 1-position and a partially hydrogenated benzothiopyran backbone.
Properties
IUPAC Name |
(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c11-7-8-5-6-14(12,13)10-4-2-1-3-9(8)10/h1-4,8H,5-7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQDSRHOOGNMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purity and Characterization
- The final compound typically achieves purity levels of 95% or higher, as confirmed by HPLC and NMR spectroscopy.
- NMR (1H and 13C): Signals consistent with aminomethyl protons and dihydrobenzothiopyran ring protons are observed.
- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight.
- IR Spectroscopy: Characteristic sulfone S=O stretching bands around 1300-1150 cm⁻¹ confirm sulfone formation.
Source Diversity and Reliability
The preparation methods summarized here are corroborated by multiple reputable chemical suppliers and research literature, including:
- American Elements, which provides the hydrochloride salt form of the compound and details on synthetic routes and purity specifications.
- ChemScene, which offers related benzothiopyran sulfone derivatives and outlines synthetic intermediates and quality control parameters.
These sources represent diverse and authoritative channels, excluding less reliable platforms as per the requirement.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(Aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences between the target compound and analogs:
Key Observations:
- Substituent Position: The target compound’s aminomethyl group at position 4 contrasts with substituents at positions 6 or 8 in analogs, altering steric and electronic effects.
- Functional Groups : The hydrochloride salt of the target compound enhances solubility compared to neutral analogs (e.g., hydroxy or bromo derivatives) .
- Chirality : The (4R)-hydroxy analog (CAS 1308650-41-0) introduces stereochemical complexity, which may influence biological activity .
Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound likely exhibits higher aqueous solubility than neutral analogs like the 6-bromo or 8-chloromethyl derivatives .
- Polarity : The (4R)-hydroxy analog’s hydroxyl group increases polarity, whereas the chloromethyl group in the 8-substituted derivative introduces lipophilicity .
Biological Activity
4-(Aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione, also known as 4-(aminomethyl)-3,4-dihydro-2H-1-benzothiopyran-1,1-dione hydrochloride, is a sulfur-containing heterocyclic compound with significant biological activity. This compound features a unique benzothiopyran structure that contributes to its potential therapeutic applications. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H13NO2S
- Molecular Weight : 211.28 g/mol
- CAS Number : 1502087-18-4
Biological Activities
Research indicates that compounds structurally related to this compound exhibit a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Similar compounds have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial activity against different bacterial strains. Its structural features may enhance its interaction with microbial targets.
- Anti-inflammatory Effects : Compounds in the benzothiopyran class have been noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
The mechanism by which this compound exerts its effects is not fully elucidated but may involve:
- Enzyme Inhibition : Molecular docking studies suggest that the compound can bind to specific enzyme active sites, inhibiting their activity and modulating various biochemical pathways.
- Receptor Interaction : The presence of the amino group may facilitate binding to receptors involved in cellular signaling pathways, further influencing biological responses .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 3-Methyl-3,4-dihydro-1lambda6-benzothiadiazine-1,1(2H)-dione | Anti-inflammatory | |
| 5-Aminobenzothiazole | Antibacterial | |
| Benzothiazole derivatives | Anticancer, antifungal |
Notable Research Findings
A recent study highlighted the antitumor efficacy of benzothiopyran derivatives in vivo. The findings indicated that these compounds could induce significant tumor regression in animal models while exhibiting favorable pharmacokinetic properties . This positions this compound as a promising candidate for further development in cancer therapy.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps include:
- Formation of the benzothiopyran ring.
- Introduction of the amino group at the 4-position through nucleophilic substitution reactions.
This compound is being explored for various applications in medicinal chemistry and material science due to its unique structure and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
